2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
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Overview
Description
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with methyl groups and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This step involves the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.
Introduction of the Benzoyl Group: The benzofuran intermediate is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzamide: The final step involves the reaction of the acylated benzofuran with 2-methylbenzoyl chloride and an amine, typically under basic conditions, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzofuran ring can engage in π-π stacking interactions, stabilizing the compound within the binding site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications, such as selective enzyme inhibition or specific receptor binding, where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-15-8-10-18(11-9-15)23(27)24-17(3)21-14-19(12-13-22(21)29-24)26-25(28)20-7-5-4-6-16(20)2/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMYFULQTZFDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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